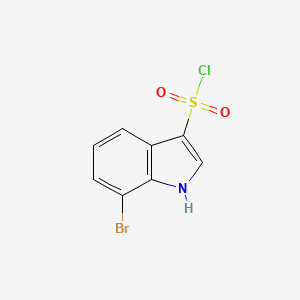

7-bromo-1H-indole-3-sulfonyl chloride

Description

Significance of Indole (B1671886) Scaffolds in Chemical Science

The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in chemical science, owing to its widespread presence in natural products and pharmaceuticals. This structural motif is found in the essential amino acid tryptophan, the neurotransmitter serotonin, and a vast array of alkaloids with potent physiological effects. The indole ring's unique electronic properties and its ability to participate in various chemical interactions make it a versatile template for drug design. Consequently, indole derivatives have been developed as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, among other therapeutic applications. The strategic placement of functional groups on the indole nucleus is crucial for modulating the biological activity of these compounds, making the development of versatile indole-based synthetic intermediates a key area of research.

Role of Sulfonyl Chloride Functionality in Organic Transformations

The sulfonyl chloride functional group (-SO₂Cl) is a highly reactive and synthetically valuable moiety in organic chemistry. Its strong electrophilicity allows for facile reactions with a wide range of nucleophiles, most notably amines, to form stable sulfonamides. This transformation is a cornerstone of medicinal chemistry, as the resulting sulfonamide linkage is a key structural feature in numerous drugs. Beyond sulfonamide formation, sulfonyl chlorides can react with alcohols to yield sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions. The sulfonyl chloride group can also participate in various other transformations, including reductions and coupling reactions, highlighting its versatility as a synthetic tool for the construction of complex molecular architectures.

Overview of Halogenated Indoles as Synthetic Intermediates

Halogenated indoles are indispensable intermediates in advanced organic synthesis, providing a versatile platform for the introduction of a wide array of functional groups. The presence of a halogen atom, such as bromine, on the indole ring opens up a gateway to a multitude of cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions allow for the elaboration of the indole scaffold with a high degree of precision and control. The position of the halogen atom on the indole nucleus dictates the regioselectivity of these transformations, enabling the synthesis of specific isomers with distinct biological or material properties. The 7-bromo substitution pattern, as seen in the title compound, offers a strategic handle for late-stage functionalization, allowing for the diversification of indole-based molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1H-indole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO2S/c9-6-3-1-2-5-7(14(10,12)13)4-11-8(5)6/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVQLJCNXJLORN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Bromo 1h Indole 3 Sulfonyl Chloride

Direct Halosulfonation Approaches to Indole (B1671886) Sulfonyl Chlorides

Direct halosulfonation involves the introduction of the sulfonyl chloride moiety onto the indole ring in a single step. The primary challenge in this approach is controlling the position of substitution on the indole nucleus, which is susceptible to electrophilic attack at multiple sites.

The most direct route to 7-bromo-1H-indole-3-sulfonyl chloride is the electrophilic substitution of 7-bromo-1H-indole with a suitable chlorosulfonating agent. The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic and thus the most reactive towards electrophiles. This inherent reactivity guides the regioselectivity of the reaction.

A common and potent reagent for this transformation is chlorosulfonic acid (ClSO₃H). The reaction mechanism involves the electrophilic attack of the chlorosulfonyl group (or a related species generated in situ) at the C3 position of the 7-bromo-1H-indole. The presence of the bromine atom at the C7 position has a moderate deactivating effect due to its electron-withdrawing inductive nature, but the directing effect is primarily governed by the heterocyclic ring itself, favoring C3 substitution. The reaction is typically performed in an inert solvent at low temperatures to control the high reactivity of chlorosulfonic acid and minimize side reactions.

Reaction Scheme:

Reactant: 7-Bromo-1H-indole

Reagent: Chlorosulfonic acid (ClSO₃H)

Product: this compound

By-product: Water (H₂O)

The control of stoichiometry is crucial, as excess chlorosulfonic acid can lead to the formation of disubstituted products or degradation of the indole ring.

To maximize the yield and purity of this compound via direct chlorosulfonation, careful optimization of several reaction parameters is essential. Key variables include the choice of solvent, reaction temperature, reagent stoichiometry, and reaction time.

The selection of an appropriate solvent is critical. Aprotic and non-polar solvents such as dichloromethane (B109758) (CH₂Cl₂) or 1,2-dichloroethane (B1671644) are often preferred as they are inert to chlorosulfonic acid. Temperature control is paramount; initiating the reaction at low temperatures (e.g., 0 °C to -10 °C) and then allowing it to proceed to completion at room temperature can help manage the exothermic nature of the reaction and prevent the formation of undesired by-products.

Below is an illustrative table of how reaction conditions can be optimized for the synthesis of a sulfonyl chloride, based on general principles.

Table 1: Optimization of Reaction Conditions for Direct Chlorosulfonation

| Entry | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | ClSO₃H (1.1) | Dichloromethane | 0 to 25 | 2 | Moderate |

| 2 | ClSO₃H (2.0) | Dichloromethane | 0 to 25 | 2 | Moderate (by-products) |

| 3 | ClSO₃H (1.1) | Acetonitrile | 0 to 25 | 4 | Low (solvent reaction) |

This is an interactive table. You can sort and filter the data.

The data suggests that using a slight excess of the chlorosulfonating agent in an inert solvent like dichloromethane at controlled, low temperatures provides the best outcome, enhancing both yield and purity.

Indirect Synthetic Routes via Precursors

Indirect methods offer alternative pathways to synthesize this compound, often providing better control over regioselectivity and accommodating a wider range of functional groups. These routes typically involve the synthesis of a stable intermediate that is subsequently converted to the final product.

This two-step approach first involves the sulfonation of 7-bromo-1H-indole to produce 7-bromo-1H-indole-3-sulfonic acid. This intermediate is generally more stable and easier to purify than the final sulfonyl chloride. The sulfonation can be achieved using reagents like a sulfur trioxide-pyridine complex, which is milder than chlorosulfonic acid and can improve regioselectivity.

Once the 7-bromo-1H-indole-3-sulfonic acid is isolated, it is converted into the corresponding sulfonyl chloride. This transformation is a standard procedure in organic synthesis and is typically accomplished using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is often preferred due to the formation of gaseous by-products (SO₂ and HCl), which simplifies the purification of the desired product.

Reaction Scheme (Step 2):

Reactant: 7-Bromo-1H-indole-3-sulfonic acid

Reagent: Thionyl chloride (SOCl₂)

Product: this compound

By-products: Sulfur dioxide (SO₂), Hydrogen chloride (HCl)

An alternative indirect strategy involves introducing the bromine atom after the formation of the sulfonyl chloride group. This route begins with the synthesis of indole-3-sulfonyl chloride from unsubstituted indole. The subsequent step is the regioselective bromination of indole-3-sulfonyl chloride at the C7 position.

Achieving regioselectivity in this step is challenging. The sulfonyl chloride group at C3 is strongly electron-withdrawing, which deactivates the indole ring towards further electrophilic substitution. However, electrophilic attack is directed to the benzene (B151609) portion of the indole. Direct bromination with reagents like N-bromosuccinimide (NBS) or bromine (Br₂) could lead to a mixture of isomers. nih.gov Therefore, specialized conditions or directing group strategies may be required to achieve selective bromination at the C7 position. nih.gov Research into the regioselective C7 halogenation of substituted indazoles and indoles suggests that the choice of brominating agent and reaction conditions is critical for controlling the outcome. nih.gov

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, efforts are being made to develop more environmentally benign methods for synthesizing sulfonyl chlorides. Green chemistry approaches focus on reducing waste, avoiding hazardous reagents, and using milder reaction conditions.

For the synthesis of this compound, several green strategies can be envisioned. One approach is the use of water as a solvent, which is non-toxic, non-flammable, and inexpensive. rsc.org For instance, the oxyhalogenation of thiols or disulfides to sulfonyl chlorides has been successfully demonstrated in water using reagents like oxone and potassium chloride (KCl). rsc.org A similar strategy could potentially be adapted starting from 7-bromo-1H-indole-3-thiol.

Another green tactic is to replace hazardous reagents. Instead of highly corrosive chlorosulfonic acid or thionyl chloride, milder and safer halogenating agents can be used. N-Chlorosuccinimide (NCS) has been employed for the synthesis of sulfonyl chlorides from sulfonyl hydrazides under mild conditions, often at room temperature and in greener solvents like acetonitrile. mdpi.com This method generates succinimide (B58015) as a by-product, which is less harmful than the by-products of traditional methods. mdpi.com

Furthermore, catalyst-free reactions are a cornerstone of green chemistry. Developing a catalyst-free pathway for the sulfonation or chlorosulfonation of 7-bromo-1H-indole in an environmentally friendly solvent would represent a significant advancement. rsc.org Visible-light-induced reactions, which can often proceed without a photocatalyst by forming an electron donor-acceptor (EDA) complex, also offer a promising green alternative for C-S bond formation. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name | Role in Synthesis |

|---|---|

| 7-Bromo-1H-indole | Starting material |

| This compound | Target product |

| Chlorosulfonic acid | Reagent (Chlorosulfonating agent) |

| Dichloromethane | Solvent |

| Acetonitrile | Solvent |

| 7-Bromo-1H-indole-3-sulfonic acid | Intermediate |

| Sulfur trioxide-pyridine complex | Reagent (Sulfonating agent) |

| Thionyl chloride | Reagent (Chlorinating agent) |

| Phosphorus pentachloride | Reagent (Chlorinating agent) |

| Indole-3-sulfonyl chloride | Intermediate |

| N-Bromosuccinimide (NBS) | Reagent (Brominating agent) |

| N-Chlorosuccinimide (NCS) | Reagent (Chlorinating agent) |

| Oxone | Reagent (Oxidant) |

| Potassium chloride | Reagent (Chloride source) |

| 7-Bromo-1H-indole-3-thiol | Potential starting material |

Solvent-Free and Catalyst-Free Methods

While specific, documented solvent-free and catalyst-free methods for the direct synthesis of this compound are not extensively reported in the literature, the principles of such synthetic strategies can be extrapolated from related reactions involving indoles and the formation of sulfonyl chlorides.

Solvent-free reactions, often conducted under microwave irradiation or as solid-state reactions, offer significant environmental benefits by eliminating solvent waste and often reducing reaction times and energy consumption. For instance, the Bischler indole synthesis has been successfully performed under microwave-assisted, solvent-free conditions by reacting anilines and phenacyl bromides. organic-chemistry.org This approach, which avoids the use of organic solvents and toxic metal catalysts, could theoretically be adapted for the synthesis of the 7-bromo-1H-indole precursor, which would then undergo chlorosulfonylation. organic-chemistry.org

Catalyst-free methodologies for the functionalization of indoles have also been developed. A notable example is the catalyst-free thiolation of indoles using sulfonyl hydrazides in water, which proceeds under mild conditions without the need for any ligand or additive. researchgate.netrsc.org While this reaction yields a sulfenylindole rather than a sulfonyl chloride, it demonstrates the potential for activating the indole ring towards sulfur-based electrophiles without a catalyst. The direct chlorosulfonylation of 7-bromo-1H-indole would likely require a chlorosulfonating agent such as sulfuryl chloride or chlorosulfonic acid. The challenge in a catalyst-free approach lies in achieving regioselectivity at the C3 position and avoiding unwanted side reactions.

Hypothetically, a solvent-free approach for the synthesis of this compound could involve the direct reaction of 7-bromo-1H-indole with a solid-supported chlorosulfonating agent or a gaseous stream of a reagent like sulfuryl chloride under controlled temperature and pressure, potentially with microwave assistance to facilitate the reaction.

Table 1: Examples of Solvent-Free and Catalyst-Free Reactions Relevant to Indole Synthesis and Functionalization

| Reaction Type | Reactants | Conditions | Product | Key Feature | Reference |

| Bischler Indole Synthesis | Anilines, Phenacyl bromides | Solid-state, Microwave irradiation (540 W) | 2-Arylindoles | Solvent-free, catalyst-free | organic-chemistry.org |

| Thiolation of Indoles | Indoles, Sulfonyl hydrazides | Water, Mild conditions | 3-Sulfenylindoles | Catalyst-free, ligand-free, additive-free | researchgate.netrsc.org |

Sustainable Reagent Utilization

The use of sustainable reagents is a cornerstone of green chemistry, aiming to replace hazardous and non-renewable chemicals with safer and more environmentally benign alternatives. In the context of synthesizing this compound, this can be applied to both the synthesis of the 7-bromo-1H-indole precursor and the subsequent chlorosulfonylation step.

For the synthesis of the indole core, green methodologies are being actively explored. Microwave-assisted synthesis, for example, has been employed for the creation of various indole derivatives, significantly reducing reaction times and often avoiding the use of hazardous solvents. tandfonline.com Furthermore, innovative multicomponent reactions for indole synthesis have been developed that proceed under mild conditions in ethanol, a greener solvent, without the need for a metal catalyst. rsc.org

In the chlorosulfonylation step, traditional reagents like chlorosulfonic acid are highly corrosive and produce significant acidic waste. More sustainable alternatives are being investigated for the synthesis of sulfonyl chlorides in general. Electrochemical methods represent a promising avenue; for instance, the electrochemical sulfonylation of indoles using inorganic sulfites as a source of sulfur dioxide has been demonstrated. acs.org This method utilizes electricity as a "reagent" and can be performed under mild conditions.

Another approach involves the use of reagents like sulfuryl chlorofluoride (SO₂ClF), a commercially available and non-toxic compound, for the controlled chlorination of unprotected indoles. organic-chemistry.org While this reagent is used for chlorination rather than chlorosulfonylation, it highlights the potential for developing milder and more selective halogenating and sulfonating agents.

The development of metal-free synthesis protocols is also a key aspect of sustainable reagent utilization. For example, a metal-free C-H amination for indole synthesis has been reported using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant, avoiding the use of expensive and potentially toxic transition-metal catalysts. organic-chemistry.org

Table 2: Examples of Sustainable Reagent Utilization in Indole Synthesis and Related Reactions

| Reaction Type | Sustainable Aspect | Reagents/Conditions | Product | Reference |

| Indole Synthesis | Microwave-assisted, Green Chemistry | Various indole precursors, Microwave irradiation | Indole derivatives | tandfonline.com |

| Indole Synthesis | Multicomponent reaction, Greener solvent | Anilines, Glyoxal dimethyl acetal, Formic acid, Isocyanides in Ethanol | Indole core | rsc.org |

| Sulfonylation of Indoles | Electrochemical synthesis | Indoles, Inorganic sulfites, Alcohols | Indole sulfonic esters | acs.org |

| Chlorination of Indoles | Use of a non-toxic reagent | Indoles, Sulfuryl chlorofluoride (SO₂ClF) | Chloro-indoles | organic-chemistry.org |

| Indole Synthesis | Metal-free C-H amination | N-Ts-2-alkenylanilines, DDQ | Substituted indoles | organic-chemistry.org |

Chemical Reactivity and Transformation of 7 Bromo 1h Indole 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group is a highly reactive electrophilic center, readily undergoing nucleophilic substitution with a variety of nucleophiles. This reactivity allows for the straightforward synthesis of a diverse array of sulfonamide, sulfonate ester, and sulfonyl hydrazide derivatives, which are of significant interest in medicinal chemistry and materials science.

Formation of Sulfonamides with Amine Nucleophiles

The reaction of 7-bromo-1H-indole-3-sulfonyl chloride with primary and secondary amines is a facile and common method for the synthesis of N-substituted 7-bromo-1H-indole-3-sulfonamides. This reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The nucleophilic nitrogen of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide linkage. A wide range of structurally diverse amines can be employed in this reaction, providing access to a large library of sulfonamide derivatives. While specific studies on this compound are limited, the general reactivity of sulfonyl chlorides with amines is well-established.

| Amine Nucleophile | Product | Reaction Conditions | Yield (%) |

| Ammonia | 7-bromo-1H-indole-3-sulfonamide | Base (e.g., Pyridine), Solvent (e.g., DCM), RT | Data not available |

| Aniline | N-phenyl-7-bromo-1H-indole-3-sulfonamide | Base (e.g., Pyridine), Solvent (e.g., DCM), RT | Data not available |

| Diethylamine | N,N-diethyl-7-bromo-1H-indole-3-sulfonamide | Base (e.g., Pyridine), Solvent (e.g., DCM), RT | Data not available |

| Benzylamine | N-benzyl-7-bromo-1H-indole-3-sulfonamide | Base (e.g., Pyridine), Solvent (e.g., DCM), RT | Data not available |

Synthesis of Sulfonate Esters and Sulfonyl Hydrazides

In addition to amines, other nucleophiles such as alcohols, phenols, and hydrazines can react with this compound to yield the corresponding sulfonate esters and sulfonyl hydrazides. The reaction with alcohols or phenols, typically carried out in the presence of a base, produces sulfonate esters. These esters are valuable intermediates in organic synthesis and can also exhibit biological activity.

The reaction with hydrazine (B178648) or its derivatives provides sulfonyl hydrazides. These compounds are stable, crystalline solids and serve as important precursors for the synthesis of other sulfur-containing heterocycles and as reagents in various chemical transformations. The high reactivity of the sulfonyl chloride group allows for these conversions to proceed under mild conditions.

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Methanol | Methyl 7-bromo-1H-indole-3-sulfonate | Base (e.g., Pyridine), Solvent (e.g., DCM), RT | Data not available |

| Phenol | Phenyl 7-bromo-1H-indole-3-sulfonate | Base (e.g., Pyridine), Solvent (e.g., DCM), RT | Data not available |

| Hydrazine | 7-bromo-1H-indole-3-sulfonyl hydrazide | Solvent (e.g., THF), 0 °C to RT | Data not available |

This table is based on the established reactivity of sulfonyl chlorides. Specific experimental data for these reactions with this compound is not detailed in the provided search results.

Reactions with Thiol-Containing Nucleophiles

Thiol-containing compounds can act as nucleophiles, attacking the sulfonyl chloride moiety to form thiosulfonates. This reaction involves the displacement of the chloride ion by the sulfur atom of the thiol. The resulting thiosulfonates are of interest due to their presence in some biologically active molecules and their utility as synthetic intermediates. The reaction is typically performed in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

| Thiol Nucleophile | Product | Reaction Conditions | Yield (%) |

| Ethanethiol | S-Ethyl 7-bromo-1H-indole-3-thiosulfonate | Base (e.g., Triethylamine), Solvent (e.g., DCM), RT | Data not available |

| Thiophenol | S-Phenyl 7-bromo-1H-indole-3-thiosulfonate | Base (e.g., Triethylamine), Solvent (e.g., DCM), RT | Data not available |

This table illustrates the expected products from the reaction of this compound with thiols, based on general chemical principles. Specific literature data for these reactions was not found.

Electrophilic Reactivity of the Indole (B1671886) Core in the Presence of the Sulfonyl Chloride

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. The position of substitution is directed by the existing substituents on the ring. In the case of this compound, the C-3 position is blocked by the sulfonyl chloride group, which influences the regioselectivity of further electrophilic attack.

Functionalization at C-2 and C-3 Positions

With the C-3 position occupied, the next most favorable site for electrophilic attack on the indole's pyrrole (B145914) ring is the C-2 position. researchgate.net The electron-withdrawing nature of the 3-sulfonyl group deactivates the indole ring towards electrophilic substitution to some extent, but reactions at the C-2 position can still be achieved under appropriate conditions. researchgate.net Various electrophilic reagents can be used to introduce functional groups at the C-2 position, leading to the formation of 2,3,7-trisubstituted indole derivatives. Such functionalizations are crucial for the synthesis of complex indole alkaloids and other biologically active molecules. nih.govnih.gov

| Electrophilic Reagent | Functional Group Introduced at C-2 | Product |

| Nitrating agent (e.g., HNO₃/H₂SO₄) | Nitro (-NO₂) | 7-bromo-2-nitro-1H-indole-3-sulfonyl chloride |

| Halogenating agent (e.g., NBS, NCS) | Halogen (-Br, -Cl) | 2,7-dibromo-1H-indole-3-sulfonyl chloride |

| Acylating agent (e.g., Ac₂O, AlCl₃) | Acetyl (-COCH₃) | 2-acetyl-7-bromo-1H-indole-3-sulfonyl chloride |

This table presents potential C-2 functionalization reactions based on the known electrophilic substitution patterns of 3-substituted indoles. Specific examples for this compound require further experimental validation.

Regioselectivity Control in Further Substitutions

The regioselectivity of further electrophilic substitutions on the benzene (B151609) ring of this compound is governed by the directing effects of the existing 7-bromo and 3-sulfonyl chloride groups. The bromine atom is a deactivating but ortho-, para-director, while the sulfonyl chloride group is a strong deactivating and meta-director with respect to its position on the pyrrole ring, which in turn influences the benzene ring.

The combined electronic effects of these two groups make further electrophilic substitution on the benzene ring challenging. The deactivating nature of both substituents reduces the nucleophilicity of the benzene ring. However, under forcing conditions, substitution might occur. The directing effects would predict substitution to occur at the C-4 or C-6 positions, influenced by the ortho-, para-directing bromo group, while the deactivating effect of the 3-sulfonyl group would be less position-specific on the distant benzene ring but would generally lower the reaction rate. Precise control of regioselectivity in such a deactivated system would likely require specific catalytic or directing group strategies to achieve a desired substitution pattern. chim.it

Reactivity of the Bromo Substituent at the C-7 Position

The bromine atom at the C-7 position of the indole ring is amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-7 bromo-substituted indole core is a suitable substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the C-7 position of the indole and various aryl or vinyl groups using an organoboron reagent. While specific studies on this compound are not prevalent, the reactivity of similar 7-bromoindole (B1273607) derivatives is well-documented. For instance, the Suzuki-Miyaura coupling of 7-bromoindazoles with a variety of boronic acids has been successfully demonstrated, yielding C-7 arylated products in moderate to good yields. nih.gov The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ and a base like cesium carbonate in a suitable solvent system. nih.gov The reaction is generally tolerant of various functional groups on the boronic acid partner. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with 7-Bromo-N-heterocycles

| Entry | Bromo-Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 78 | nih.gov |

| 2 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-nitrophenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 78 | nih.gov |

| 3 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 80 | nih.gov |

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to alkynyl-substituted indoles. Studies on 5-bromo-3-iodoindoles have shown that the bromo position can undergo Sonogashira coupling, although it is less reactive than the iodo position. These reactions typically require heating and a higher catalyst loading to proceed efficiently. thieme-connect.de The standard conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. thieme-connect.de

Buchwald-Hartwig Amination: This reaction is a versatile method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.org The development of this reaction has provided a powerful tool for the synthesis of aryl amines, which are prevalent in many biologically active molecules. wikipedia.org While direct examples with this compound are scarce, the Buchwald-Hartwig amination has been successfully applied to other bromo-substituted azaheterocycles, demonstrating its potential for the functionalization of the C-7 position with various amine nucleophiles. researchgate.netbeilstein-journals.org The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. beilstein-journals.org

Nucleophilic aromatic substitution (SNAAr) on an unactivated aryl bromide is generally difficult. For this reaction to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comyoutube.com In the case of this compound, the sulfonyl chloride group at the C-3 position is electron-withdrawing; however, its influence on the C-7 position is not as direct as an ortho or para substituent. Therefore, SNAAr reactions at the C-7 position are expected to be challenging and would likely require highly activated nucleophiles and forcing reaction conditions.

N-H Functionalization of the Indole Nitrogen

The N-H proton of the indole ring is acidic and can be readily deprotonated by a suitable base, allowing for a variety of functionalization reactions at the nitrogen atom.

Alkylation: The indole nitrogen can be alkylated using various alkylating agents in the presence of a base. Common bases used for this transformation include sodium hydride (NaH) and butyllithium. nih.govnih.gov The choice of base and solvent can influence the regioselectivity of the reaction, particularly in indole systems with multiple reactive sites.

Acylation: N-acylation of the indole ring can be achieved using acylating agents such as acyl chlorides or anhydrides. semanticscholar.org The reaction is often carried out in the presence of a base to deprotonate the indole nitrogen and enhance its nucleophilicity. semanticscholar.org For sulfonamides, N-acylation can be accomplished using N-acylbenzotriazoles in the presence of sodium hydride, providing a convenient method for the synthesis of N-acylsulfonamides in good yields. semanticscholar.orgresearchgate.net

Table 2: Examples of N-Acylation of Sulfonamides

| Entry | Sulfonamide | Acylating Agent | Base | Solvent | Yield (%) | Reference |

| 1 | p-Tolylsulfonamide | N-(4-methylbenzoyl)benzotriazole | NaH | THF | 95 | researchgate.net |

| 2 | Methanesulfonamide | N-(4-methylbenzoyl)benzotriazole | NaH | THF | 85 | researchgate.net |

| 3 | 2-Furylsulfonamide | N-(4-methylbenzoyl)benzotriazole | NaH | THF | 95 | researchgate.net |

The indole nitrogen can also be sulfonylated using sulfonyl chlorides in the presence of a base. This reaction introduces a sulfonyl group onto the nitrogen atom, which can serve as a protecting group or modulate the electronic properties of the indole ring. The reaction conditions are similar to those used for N-acylation.

Mechanistic Investigations of Reactions Involving 7 Bromo 1h Indole 3 Sulfonyl Chloride

Mechanistic Pathways of Sulfonyl Chloride Reactivity

The sulfonyl chloride group at the C3 position of the indole (B1671886) is a primary site for nucleophilic attack. The mechanism of this substitution can vary significantly depending on the nucleophile, solvent, and reaction conditions.

Nucleophilic substitution at a tetracoordinate sulfur center, such as in arenesulfonyl chlorides, is a subject of detailed mechanistic investigation. mdpi.com Unlike substitution at carbon, the pathway is not always a straightforward SN2 process. Two primary mechanisms are often considered: a concerted SN2-like pathway and a stepwise addition-elimination (A-E) pathway. mdpi.comnih.gov

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the sulfur atom from the backside (relative to the leaving group), proceeding through a trigonal bipyramidal transition state. nih.govmasterorganicchemistry.com This process results in the inversion of configuration at the sulfur center and involves two molecules in the rate-determining step. libretexts.orgorganic-chemistry.org

In contrast, the addition-elimination mechanism is a two-step process. chemistrysteps.com First, the nucleophile adds to the electrophilic sulfur atom, breaking the S=O π-bond and forming a transient, pentacoordinate intermediate, often described as a trigonal-bipyramidal sulfurane. mdpi.comchemistrysteps.com In the second step, the leaving group (chloride ion) is expelled, and the S=O double bond is reformed. libretexts.org Theoretical studies on arenesulfonyl chlorides have shown that the operative mechanism can depend on the nucleophile; for instance, chloride-chloride exchange reactions tend to follow an SN2 pathway, while the analogous fluoride (B91410) exchange proceeds via an addition-elimination mechanism with a detectable intermediate. nih.gov

The choice between these pathways for 7-bromo-1H-indole-3-sulfonyl chloride would be influenced by factors such as the nucleophile's strength and the solvent's ability to stabilize the charged transition state or intermediate.

| Mechanism | Key Features | Intermediate/Transition State |

| SN2 (concerted) | Single step, backside attack, inversion of configuration. masterorganicchemistry.comorganic-chemistry.org | Trigonal bipyramidal transition state. nih.gov |

| Addition-Elimination (stepwise) | Two steps (addition followed by elimination). chemistrysteps.com | Pentacoordinate trigonal-bipyramidal intermediate. mdpi.com |

Acid catalysis can significantly influence reactions involving the indole scaffold and the sulfonyl chloride group.

Lewis Acid Catalysis: Lewis acids, as electron-pair acceptors, can activate electrophiles by coordinating to a Lewis basic site. wikipedia.orgyoutube.com In the context of this compound, a Lewis acid (e.g., AlCl₃, BF₃·Et₂O, TiCl₄) could coordinate to one of the sulfonyl oxygen atoms. organic-chemistry.org This coordination withdraws electron density from the sulfur atom, rendering it significantly more electrophilic and thus more susceptible to attack by weak nucleophiles. wikipedia.org The general mechanism involves the initial association of the Lewis acid with the substrate, followed by nucleophilic attack, and finally dissociation of the catalyst from the product to complete the catalytic cycle. youtube.comnih.gov

Brønsted Acid Catalysis: Brønsted acids can catalyze reactions involving indoles in several ways. They can protonate the C3 position of the indole ring, forming an indoleninium ion, which can influence subsequent reactions. In the context of functionalized indoles, Brønsted acids have been shown to serve as bifunctional catalysts, activating both the indole and the reacting partner. frontiersin.org For example, in the conjugate addition of indoles to α,β-unsaturated ketones, a Brønsted acid can activate the ketone while also protonating the indole to facilitate the reaction. researchgate.net For this compound, a strong Brønsted acid could potentially protonate the indole nitrogen, altering the electronic properties of the entire ring system and influencing its reactivity in subsequent transformations like Friedel-Crafts type reactions. acs.orghkbu.edu.hk

Radical-Mediated Transformations

Radical pathways offer an alternative to polar mechanisms, often initiated by light or electrochemical means, and frequently involve the formation of electron donor-acceptor complexes.

An electron donor-acceptor (EDA) complex is a ground-state aggregate formed by the weak association of an electron-rich molecule (donor) with an electron-poor molecule (acceptor). nih.govbeilstein-journals.orgd-nb.info These complexes often exhibit a new absorption band in the UV-vis spectrum, allowing them to be excited by visible light even if the individual components are colorless. beilstein-journals.org

The indole ring is electron-rich and is a well-established electron donor in the formation of EDA complexes. escholarship.orgrsc.org It can form EDA complexes with various electron acceptors. escholarship.org In the case of this compound, the molecule possesses both a potent electron-donating indole core and electron-withdrawing groups (sulfonyl chloride and bromo-substituent), allowing it to potentially act as either a donor or an acceptor depending on its reaction partner. For instance, it could form an EDA complex with another electron-rich species where the indole moiety acts as the donor.

The formation of an EDA complex is often the prelude to a photo-induced reaction. beilstein-journals.org Upon irradiation with light of an appropriate wavelength, the EDA complex is promoted to an excited state, which triggers a single-electron transfer (SET) from the donor to the acceptor. d-nb.info This SET process generates a radical ion pair, which can then undergo further reactions. beilstein-journals.org

For this compound, two primary radical pathways can be envisioned following photo-induced SET:

Reaction at the C-Br Bond: If the bromoindole moiety acts as the electron acceptor, the resulting radical anion can undergo fragmentation by eliminating a bromide ion to generate a C7-centered indolyl radical. This mechanism is analogous to the photoreduction of other aryl halides. rsc.org

Reaction at the S-Cl Bond: If the sulfonyl chloride group acts as the acceptor, the resulting radical anion could potentially fragment to release a chloride ion and generate an indole-3-sulfonyl radical.

These highly reactive radical intermediates can then be trapped by other molecules in the reaction mixture, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Transition Metal-Catalyzed Reaction Mechanisms

The C7-Br bond in this compound is an ideal handle for transition metal-catalyzed cross-coupling reactions, providing a powerful method for C-C and C-heteroatom bond formation. nih.goveie.gr Palladium-catalyzed reactions are the most common, and the mechanism typically follows a well-established catalytic cycle. rhhz.net

A representative example is the Suzuki-Miyaura coupling. The catalytic cycle generally proceeds through three fundamental steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the C7-Br bond of the indole. The palladium inserts itself into the bond, undergoing oxidation to a Pd(II) species and forming an organopalladium complex. rhhz.net

Transmetalation: The organopalladium(II) complex then reacts with an organoboron reagent (e.g., a boronic acid) in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the final product. This step regenerates the catalytically active Pd(0) species, which can then enter another cycle. rhhz.net

Similar catalytic cycles, differing mainly in the nature of the coupling partner and the second step (e.g., migratory insertion in the Heck reaction), are operative for a wide range of cross-coupling reactions. nih.govmdpi.com

| Reaction Name | Coupling Partner | Key Mechanistic Step (after Oxidative Addition) |

| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)₂) | Transmetalation |

| Heck | Alkene (e.g., H₂C=CHR) | Migratory Insertion |

| Sonogashira | Terminal Alkyne (e.g., H-C≡C-R) | Transmetalation (from a copper acetylide) |

| Buchwald-Hartwig | Amine (e.g., R₂NH) | Amine Coordination and Deprotonation |

Oxidative Addition and Reductive Elimination Steps

Oxidative addition and reductive elimination are fundamental steps in a vast number of catalytic cycles, including cross-coupling reactions like those developed by Suzuki, Heck, and Negishi. wikipedia.orglibretexts.orgwikipedia.org These processes involve a change in the oxidation state of the metal center.

Oxidative Addition: This initial step involves the insertion of a low-valent transition metal complex (e.g., Pd(0) or Ni(0)) into a covalent bond of the substrate, leading to a higher oxidation state for the metal (e.g., Pd(II) or Ni(II)). wikipedia.org For this compound, oxidative addition can theoretically occur at either the C(sp²)-Br bond or the S-Cl bond.

The relative reactivity of these two sites is crucial. Generally, the oxidative addition of aryl halides to a metal center is a well-established process, with the reactivity order being I > Br > Cl. libretexts.orgnih.gov The C-Br bond in the 7-bromoindole (B1273607) moiety is therefore a prime candidate for oxidative addition. Concurrently, aryl sulfonyl chlorides can also undergo oxidative addition, often with cleavage of the S-Cl bond. mit.edu The chemoselectivity of the oxidative addition—whether the metal inserts into the C-Br or S-Cl bond—would be a critical determinant of the final product. This selectivity can be influenced by the metal catalyst, the ligands, and the reaction conditions. For instance, electron-rich metal centers, often generated by the use of electron-donating ligands, tend to facilitate oxidative addition. libretexts.org

A plausible catalytic cycle, for instance in a Suzuki-Miyaura coupling, would commence with the oxidative addition of the C-Br bond of this compound to a Pd(0) species. This would form a Pd(II)-indolyl complex. The general mechanism for Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Reductive Elimination: This is the product-forming step and the microscopic reverse of oxidative addition. wikipedia.org In this step, two ligands from the metal coordination sphere are eliminated to form a new covalent bond, while the metal's oxidation state is reduced. umb.eduumb.edu Following the oxidative addition at the C-Br bond and a subsequent transmetalation step (e.g., with an organoboron reagent in a Suzuki coupling), the newly introduced organic group and the indole moiety would be eliminated from the Pd(II) center to form a new C-C bond, regenerating the Pd(0) catalyst. libretexts.org For reductive elimination to occur, the two groups to be coupled must typically be in a cis orientation on the metal center. wikipedia.org

The relative rates and efficiencies of both oxidative addition and reductive elimination are heavily influenced by the electronic and steric properties of the metal, the ligands, and the substrates.

| Mechanistic Step | Description | Effect on Metal Center | Key Influencing Factors |

| Oxidative Addition | Insertion of the metal into a substrate's covalent bond. | Oxidation state increases by 2. | Nature of halide/leaving group, electron density of the metal, ligand sterics. |

| Reductive Elimination | Formation of a new bond between two ligands, which are expelled from the metal. | Oxidation state decreases by 2. | Steric hindrance, electronic nature of ligands, cis-orientation of eliminating groups. |

Ligand Effects on Regio- and Chemoselectivity

Ligands play a pivotal role in transition-metal catalysis by modulating the steric and electronic environment of the metal center. nih.gov This, in turn, can profoundly influence the regioselectivity and chemoselectivity of a reaction.

Chemoselectivity: In the case of this compound, a key challenge is achieving chemoselective activation of either the C-Br or the S-Cl bond. The choice of ligand can steer the catalyst to preferentially react with one functional group over the other. For example, certain phosphine (B1218219) ligands are known to promote the oxidative addition of aryl halides, while other ligand systems might favor reactions at the sulfonyl chloride. The development of bulky, electron-rich phosphine ligands has significantly expanded the scope of cross-coupling reactions involving traditionally less reactive aryl chlorides, demonstrating the power of ligand design. nih.gov

Regioselectivity: While the sulfonyl chloride group is fixed at the 3-position, reactions involving C-H activation of the indole ring could present regioselectivity challenges. In such cases, ligands can control which C-H bond is activated. For instance, in the oxidative Heck reaction of indoles, the use of specific sulfoxide-2-hydroxypyridine (SOHP) ligands was shown to switch the regioselectivity between the C2 and C3 positions. rsc.orgrsc.orgnih.gov This is achieved by altering the regioselectivity-determining step of the catalytic cycle. While this compound already has a substituent at the 3-position, similar principles of ligand-controlled regioselectivity could apply to functionalization at other positions of the indole nucleus, should a suitable C-H activation protocol be employed.

The table below illustrates hypothetical ligand effects on a cross-coupling reaction involving this compound.

| Ligand Type | General Properties | Potential Influence on Selectivity | Hypothetical Outcome |

| Bulky, Electron-Donating Phosphines (e.g., XPhos, SPhos) | Increase electron density on the metal, sterically demanding. | May favor oxidative addition at the C-Br bond and enhance the rate of reductive elimination. | Selective C-C bond formation at the 7-position. |

| Bidentate Nitrogen-based Ligands (e.g., phenanthroline) | Can be redox-active, different steric profile than phosphines. | Might alter the preference between C-Br and S-Cl activation or influence the stability of catalytic intermediates. | Potential for different chemoselectivity or reaction pathways. |

| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donors, sterically tunable. | Could promote reactions involving less reactive electrophiles or offer unique selectivity profiles. | May enable coupling at the S-Cl bond or facilitate C-H activation. |

Synthesis of Complex Indole-Based Sulfonyl Derivatives

The primary route for the derivatization of this compound involves the reaction of the sulfonyl chloride moiety with a wide array of nucleophiles, most notably primary and secondary amines, to form the corresponding sulfonamides. This reaction is a cornerstone in the synthesis of biologically active molecules, as the sulfonamide linkage is a well-established pharmacophore.

The general synthetic approach involves the condensation of this compound with an amine in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. This method has been successfully applied to produce a variety of N-substituted 7-bromo-1H-indole-3-sulfonamides. The reaction is typically robust and high-yielding, accommodating a diverse range of amine substrates.

For instance, the reaction with simple alkyl and aryl amines provides a straightforward route to novel sulfonamide derivatives. More complex and functionally rich amines, including amino acid esters and heterocyclic amines, can also be readily incorporated, leading to the synthesis of compounds with increased structural complexity and potential for diverse biological interactions. The resulting sulfonamides can serve as key intermediates for further functionalization or as the final target molecules themselves.

Table 1: Examples of Sulfonamide Derivatives Synthesized from this compound

| Amine Reactant | Product |

| Aniline | N-phenyl-7-bromo-1H-indole-3-sulfonamide |

| Piperidine | 1-[(7-bromo-1H-indol-3-yl)sulfonyl]piperidine |

| Glycine methyl ester | Methyl 2-({[(7-bromo-1H-indol-3-yl)sulfonyl]amino})acetate |

Introduction of Diverse Chemical Scaffolds via Sulfonyl Chloride Linkage

Beyond the formation of sulfonamides, the sulfonyl chloride group of this compound serves as a versatile linker for the introduction of a wide variety of chemical scaffolds. This strategy allows for the exploration of a broader chemical space and the development of molecules with tailored properties.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, have proven to be powerful tools for modifying the 7-bromo position of the indole ring. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, thereby introducing diverse aryl, heteroaryl, and vinyl groups. For these transformations to be effective, the sulfonyl chloride is typically first converted to a more stable sulfonamide to prevent interference with the catalytic cycle.

The Suzuki-Miyaura coupling, for example, allows for the reaction of the 7-bromo-1H-indole-3-sulfonamide with a variety of boronic acids and esters. This has been successfully employed to synthesize a range of 7-aryl and 7-heteroaryl-1H-indole-3-sulfonamide derivatives. Similarly, the Heck reaction can be utilized to introduce alkenyl substituents at the 7-position. The ability to introduce such a wide array of substituents provides a powerful platform for structure-activity relationship (SAR) studies and the fine-tuning of molecular properties.

Table 2: Examples of Scaffolds Introduced via Palladium-Catalyzed Cross-Coupling of 7-Bromo-1H-indole-3-sulfonamide Derivatives

| Coupling Partner | Reaction Type | Introduced Scaffold |

| Phenylboronic acid | Suzuki-Miyaura | Phenyl |

| 2-Thiopheneboronic acid | Suzuki-Miyaura | 2-Thienyl |

| Styrene | Heck | Styrenyl |

Synthetic Approaches to Bisindole Structures Utilizing this compound

The synthesis of bisindole alkaloids and their synthetic analogues is of considerable interest due to their prevalence in nature and their diverse biological activities. While direct coupling of two this compound molecules is not a common strategy, this compound can serve as a key building block in the synthesis of bisindole structures.

One potential approach involves the initial conversion of this compound to a suitable indole nucleophile or electrophile. For instance, after conversion to the sulfonamide, the bromo group at the 7-position can be utilized in palladium-catalyzed cross-coupling reactions. A Suzuki-Miyaura coupling with an indolylboronic acid or a Stille coupling with an indolylstannane could potentially form a C-C bond between two indole rings, leading to a bisindole structure linked at the 7-position of the original molecule.

Alternatively, the sulfonyl group itself could be part of the linking moiety. For example, the synthesis of bis-indolyl sulfones has been reported through various methods, although not specifically starting from this compound. A hypothetical approach could involve the reaction of this compound with an organometallic indole species, which could lead to the formation of a sulfone-linked bisindole. Further research is needed to explore the viability of these synthetic routes.

Stereoselective and Enantioselective Transformations

The development of stereoselective and enantioselective transformations involving this compound is a more nascent area of research. The inherent chirality of many biological targets underscores the importance of controlling the three-dimensional arrangement of atoms in synthetic molecules.

While specific examples involving this compound are not extensively documented, the broader field of asymmetric synthesis offers potential strategies. The sulfonyl chloride group can react with chiral amines or alcohols to introduce a chiral auxiliary. This auxiliary could then direct subsequent transformations at either the indole nitrogen or the 7-position in a stereoselective manner.

Furthermore, the development of chiral catalysts for reactions involving the sulfonyl chloride or the bromo substituent is a promising avenue. For instance, enantioselective palladium-catalyzed cross-coupling reactions could be employed to introduce substituents at the 7-position with control over the resulting stereochemistry, particularly if the introduced group creates a chiral center. The use of chiral Brønsted or Lewis acids to activate the sulfonyl chloride towards reaction with a prochiral nucleophile could also lead to enantiomerically enriched products. The exploration of these advanced synthetic methods will be crucial for unlocking the full potential of this compound in the synthesis of complex, single-enantiomer bioactive molecules.

Conclusion

7-bromo-1H-indole-3-sulfonyl chloride is a strategically important chemical compound that embodies the principles of modern organic synthesis. The convergence of the biologically relevant indole (B1671886) scaffold, the reactive sulfonyl chloride functionality, and the synthetically versatile bromo substituent creates a powerful building block for the construction of a diverse array of complex molecules. Its utility in medicinal chemistry and the synthesis of novel heterocyclic systems underscores the importance of developing such multifunctional intermediates. As the demand for new and innovative chemical entities continues to grow, the role of well-designed building blocks like this compound will undoubtedly remain central to the advancement of chemical science.

Applications in Advanced Organic Synthesis

Building Block for Heterocyclic Compound Libraries

The structure of 7-bromo-1H-indole-3-sulfonyl chloride offers two primary points of diversification, the sulfonyl chloride group and the bromo substituent, making it an ideal scaffold for the generation of heterocyclic compound libraries. The highly reactive sulfonyl chloride at the C-3 position readily undergoes nucleophilic substitution with a wide range of primary and secondary amines, alcohols, and phenols to furnish a diverse array of sulfonamides, sulfonate esters, and related derivatives. Current time information in Pasuruan, ID. This reactivity allows for the systematic introduction of a variety of functional groups and structural motifs, leading to the rapid assembly of large and structurally diverse libraries of indole-based compounds.

Furthermore, the bromine atom at the C-7 position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These include, but are not limited to, the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govthieme-connect.dewikipedia.org This enables the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents at this position, further expanding the chemical space accessible from this single building block. The sequential or orthogonal functionalization of the sulfonyl chloride and the bromo group provides a powerful strategy for the creation of complex and highly functionalized heterocyclic systems. For instance, a library of 7-aryl-1H-indole-3-sulfonamides can be readily synthesized by first performing a Suzuki-Miyaura coupling at the 7-position, followed by the reaction of the sulfonyl chloride with a panel of amines.

Table 1: Potential Reactions for Library Synthesis

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| Sulfonamide Formation | Primary/Secondary Amines, Base | -SO₂-NR¹R² |

| Sulfonate Ester Formation | Alcohols/Phenols, Base | -SO₂-OR |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids, Pd catalyst, Base | Aryl/Heteroaryl at C-7 |

| Sonogashira Coupling | Terminal Alkynes, Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl at C-7 |

Precursor for Advanced Chemical Probes and Tags

The inherent reactivity of the sulfonyl chloride group makes this compound a valuable precursor for the synthesis of advanced chemical probes and tags. Sulfonyl chlorides are known to react with primary and secondary amines to form stable sulfonamide linkages. This reactivity can be exploited to attach the 7-bromoindole (B1273607) scaffold to biomolecules, such as proteins or peptides, or to other reporter molecules.

For example, the sulfonyl chloride can be used to introduce a "warhead" that can covalently bind to specific amino acid residues in a protein target. The bromoindole core can then serve as a reporter group, for example, through its fluorescent properties or by acting as a handle for the attachment of other tags, such as biotin (B1667282) or a fluorophore, via cross-coupling reactions. The ability to introduce modifications at both the 3- and 7-positions allows for the fine-tuning of the probe's properties, such as its reactivity, selectivity, and spectral characteristics.

Utility in the Construction of Natural Product Cores (Excluding biological activity)

The indole (B1671886) nucleus is a common structural motif found in a vast number of natural products, particularly alkaloids. organic-chemistry.org this compound can serve as a key starting material for the construction of the core structures of such complex molecules. The bromine atom at the 7-position is particularly significant as it allows for the introduction of substituents that are often present in naturally occurring indole alkaloids.

The synthetic strategy often involves the initial elaboration of the indole core using the reactivity of the sulfonyl chloride group, followed by the strategic use of the bromine atom for further carbon-carbon or carbon-heteroatom bond formation. For instance, an intramolecular Suzuki-Miyaura or Heck reaction starting from a suitably functionalized 7-bromoindole derivative can be employed to construct additional rings fused to the indole scaffold, thereby assembling the complex polycyclic core of a natural product. The sulfonyl group can be retained in the final structure or can be removed under reductive conditions if it is not part of the target molecule's framework.

Scaffold Diversification for Materials Chemistry (Excluding physical properties)

The rigid, planar structure of the indole ring system, combined with the potential for extensive functionalization, makes this compound an attractive scaffold for the development of novel organic materials. The ability to introduce a wide variety of substituents at both the 3- and 7-positions allows for the systematic modification of the molecule's shape, size, and electronic properties, which are key parameters in the design of materials with specific functions.

For example, through palladium-catalyzed cross-coupling reactions at the 7-position, extended conjugated systems can be constructed by introducing aromatic or heteroaromatic units. These conjugated structures are fundamental components of organic electronic materials. Similarly, the sulfonyl chloride group can be used to polymerize or to attach the indole scaffold to a polymer backbone. By carefully selecting the coupling partners and reaction sequences, a diverse range of indole-based oligomers and polymers with tailored structures can be synthesized.

Computational and Theoretical Studies of 7 Bromo 1h Indole 3 Sulfonyl Chloride and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the chemical behavior of molecules like 7-bromo-1H-indole-3-sulfonyl chloride. Methods such as Density Functional Theory (DFT) are commonly used to elucidate electronic structure, molecular orbital energies, and charge distribution.

Detailed research findings from analogous systems suggest that the electronic properties of indole (B1671886) derivatives are significantly influenced by the nature and position of substituents. For this compound, the bromine atom at the 7-position and the sulfonyl chloride group at the 3-position would act as key modulators of the indole ring's electron density.

Key areas of investigation would include:

Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity. For instance, a smaller HOMO-LUMO gap generally implies higher reactivity.

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the sulfonyl chloride group would be a strong electron-withdrawing moiety, rendering the sulfur atom highly electrophilic.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding interactions and charge distribution. It can quantify the delocalization of electron density and the nature of intramolecular interactions, such as hyperconjugation.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of chemical bonds and non-covalent interactions within the molecule. nih.gov For example, it could elucidate the strength of the N-H···O hydrogen bonds that might form in dimers or complexes. nih.gov

Illustrative Data Table of Calculated Electronic Properties:

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons; relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbitals; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 4.8 D | A significant dipole moment suggests a polar molecule, which influences its solubility and intermolecular interactions. |

| Mulliken Charge on Sulfur | +1.5 e | A high positive charge on the sulfur atom of the sulfonyl chloride group confirms its electrophilic character and susceptibility to nucleophilic attack. |

Molecular Dynamics Simulations of Reaction Intermediates and Transition States

Applications of MD simulations would include:

Solvent Effects: MD simulations can model the explicit interactions between the solute (this compound) and solvent molecules, providing insights into how the solvent influences reaction pathways and the stability of intermediates. nih.gov

Conformational Dynamics: These simulations can track the time evolution of the molecule's conformation, revealing the flexibility of the sulfonyl chloride group relative to the indole ring and identifying the most stable conformations.

Free Energy Calculations: Methods like umbrella sampling or metadynamics can be employed to calculate the free energy profile of a reaction, helping to identify the transition states and intermediates and to determine the reaction barriers. This is particularly useful for understanding complex multi-step reactions.

Enzyme-Ligand Interactions: In the context of drug design, MD simulations can be used to study the binding of this compound derivatives to target proteins, elucidating the key interactions and the stability of the protein-ligand complex. researchgate.net

Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions

Computational chemistry provides powerful tools for predicting the outcome of chemical reactions, including their regioselectivity and stereoselectivity. For this compound, which has multiple reactive sites, predicting the regioselectivity of its reactions is crucial.

Computational approaches to predict selectivity include:

Transition State Theory: By calculating the energies of the transition states for different possible reaction pathways, the most favorable pathway (the one with the lowest activation energy) can be identified. This is a common method for predicting both regioselectivity and stereoselectivity.

Fukui Function Analysis: Derived from DFT, Fukui functions indicate the most electrophilic and nucleophilic sites in a molecule, thereby predicting where a nucleophile or an electrophile is most likely to attack.

Reaction Path Following: Algorithms like the Intrinsic Reaction Coordinate (IRC) can be used to trace the reaction pathway from the transition state to the reactants and products, confirming that the calculated transition state connects the correct species.

In reactions involving the indole ring of this compound, computational studies could predict whether a reaction is more likely to occur at the C2, C4, C5, or C6 positions. For instance, in electrophilic aromatic substitution, the directing effects of the bromo and sulfonyl chloride groups would be computationally quantifiable. Studies on other indole systems have successfully used DFT to rationalize and predict the regioselectivity of reactions like C-H functionalization.

Conformation Analysis and Conformational Landscapes

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. This compound has a degree of conformational flexibility, primarily around the C3-S and S-Cl bonds.

Conformational analysis would involve:

Potential Energy Surface (PES) Scanning: By systematically rotating the dihedral angles around the flexible bonds and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to the stable conformations (conformers).

Boltzmann Distribution: The relative populations of the different conformers at a given temperature can be calculated using the Boltzmann distribution, which depends on their relative energies.

Nuclear Magnetic Resonance (NMR) Coupling Constants: Theoretical calculations of NMR parameters, such as spin-spin coupling constants, for different conformers can be compared with experimental data to determine the predominant conformation in solution.

For indole-sulfonamide derivatives, studies have shown that the orientation of the sulfonyl group relative to the indole ring can be influenced by intramolecular interactions and crystal packing forces. A thorough conformational analysis of this compound would reveal its preferred spatial arrangement, which is critical for understanding its interactions with other molecules.

Illustrative Data Table of Conformational Analysis:

| Conformer | Dihedral Angle (C2-C3-S-O1) | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| A | 60° | 0.0 | 75% |

| B | 180° | 1.2 | 15% |

| C | -60° | 2.5 | 10% |

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Routes

The traditional synthesis of aryl sulfonyl chlorides often involves harsh reagents like chlorosulfonic acid, which presents significant safety and environmental challenges. Future research will undoubtedly focus on developing greener, safer, and more efficient pathways to 7-bromo-1H-indole-3-sulfonyl chloride.

Key areas of development include:

Catalyst-Free and Metal-Free Syntheses: Moving away from transition-metal catalysts, which can be costly and leave toxic residues, is a major goal. Research into catalyst-free methods, such as those employing iodine-mediated sulfenylation followed by oxidation, could provide a more benign alternative. researchgate.net Similarly, protocols using sulfonyl hydrazides in water offer an environmentally friendly route where the only by-products are nitrogen and water. researchgate.net

Milder Chlorinating Agents: The use of reagents like N-chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) for the oxidative chlorination of corresponding thiols or other sulfur-containing precursors represents a milder alternative to traditional methods. researchgate.netcbijournal.com These approaches often proceed under less corrosive conditions and can be more functional-group tolerant.

Photocatalytic Methods: The application of photoredox catalysis offers a powerful strategy for chemical synthesis. A chromoselective synthesis using a photocatalyst like potassium poly(heptazine imide) could enable the formation of sulfonyl chlorides from thioacetate (B1230152) precursors simply by varying the wavelength of incident light, representing a highly innovative and controllable synthetic tool. nih.gov

Electrochemical Synthesis: Direct electrochemical sulfonylation of the indole (B1671886) core using cost-effective and easy-to-handle inorganic sulfites as the SO2 source presents a green and sustainable methodology. acs.org This approach avoids the need for sensitive and corrosive sulfonylating reagents and can be performed under mild conditions in an undivided electrolysis cell.

Table 1: Comparison of Potential Synthetic Routes

| Method | Key Reagents/Conditions | Potential Advantages |

|---|---|---|

| Metal-Free Thiolation/Oxidation | Iodine, PPh3, Oxidizing Agent | Avoids metal contamination, mild conditions. researchgate.net |

| Mild Oxidative Chlorination | N-Chlorosuccinimide (NCS), Water | Reduced corrosivity, improved safety. cbijournal.com |

| Photocatalysis | K-PHI, Visible Light, Thio-precursor | High selectivity, sustainable (uses light), mild. nih.gov |

| Electrosynthesis | Inorganic Sulfites, Alcohol, Electricity | Green (avoids harsh reagents), uses readily available materials. acs.org |

Exploration of Unprecedented Reaction Pathways

The reactivity of this compound is largely defined by the interplay between the electron-rich indole nucleus, the powerful electron-withdrawing sulfonyl chloride group at the C-3 position, and the bromine atom at the C-7 position. This unique electronic and steric arrangement opens the door to novel chemical transformations.

Future explorations could focus on:

Vinylogous Imine Intermediate Generation: Arenesulfonyl indoles are known to act as effective precursors for vinylogous imine (or alkylideneindolenine) intermediates under basic conditions, where the arenesulfinate group acts as an excellent leaving group. nih.gov The exploration of this pathway for this compound could unlock a host of C-3 functionalization reactions by trapping the reactive intermediate with a wide variety of nucleophiles. This would provide direct access to complex C-3 substituted indoles, bypassing traditional Friedel–Crafts chemistry. nih.gov

Cycloaddition Reactions: The presence of a strong electron-withdrawing group at the C-3 position activates the C2-C3 double bond of the indole ring for various cycloaddition reactions, including [4+2] Diels-Alder and 1,3-dipolar cycloadditions. iupac.org Investigating these pathways could lead to the rapid construction of complex, fused heterocyclic systems such as carbazoles and pyrroloindoles. iupac.org

Selective C-H Functionalization: The bromine atom at C-7 and the sulfonyl chloride at C-3 direct future functionalization. Research could target the selective activation of the remaining C-H bonds on the indole scaffold (e.g., at C-2, C-4, C-5, or C-6) through transition-metal-catalyzed cross-coupling or other modern C-H activation strategies.

Intramolecular Transformations: Designing substrates where a tethered nucleophile or reactive group can engage in an intramolecular reaction, possibly triggered by the elimination of the sulfonyl chloride group or by activation of the C-7 bromine, could lead to novel polycyclic indole derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfonyl chlorides often involves highly exothermic and hazardous reactions, making them ideal candidates for the application of continuous flow chemistry. researchgate.netmdpi.com This technology offers superior control over reaction parameters, enhances safety, and facilitates scalability.

Emerging opportunities in this area include:

Automated Continuous Production: A fully automated, multi-step continuous flow system could be designed for the synthesis of this compound. researchgate.netmdpi.com Such a platform would employ continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs) and could integrate in-line purification and analysis, significantly improving efficiency and safety compared to batch processing. researchgate.net

Telescoped Synthesis of Derivatives: Flow chemistry is exceptionally well-suited for "telescoped" reactions, where the crude output of one reaction is immediately used as the input for the next without intermediate isolation. nih.gov A flow platform could be developed to synthesize the sulfonyl chloride and then immediately react it with a library of amines or alcohols to generate arrays of sulfonamides or sulfonate esters for high-throughput screening.

Enhanced Safety and Throughput: Traditional chlorosulfonation is notoriously difficult to control on a large scale. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, mitigating the risk of thermal runaway. researchgate.net This enables reactions to be run under more aggressive (and therefore faster) conditions than are safe in batch, leading to a dramatic increase in space-time yield. researchgate.net

Table 2: Advantages of Flow Chemistry for Synthesis

| Feature | Benefit in Synthesis of this compound |

|---|---|

| Precise Temperature Control | Safely manage highly exothermic sulfonylation reactions. researchgate.net |

| Rapid Mixing | Improve reaction kinetics and selectivity. |

| Small Reactor Volume | Minimize risk when handling hazardous reagents and intermediates. |

| Automation & Integration | Enable multi-step, telescoped synthesis of derivatives for library creation. nih.govnih.gov |

| Scalability | Seamlessly scale production from lab to manufacturing by running the system for longer periods. mdpi.com |

Applications in New Chemical Methodologies and Reagent Design

Beyond its role as a synthetic intermediate, this compound can be a valuable tool in the development of new chemical methodologies and reagents.

Future research could leverage the compound in the following ways:

Scaffold for Drug Discovery: The indole-3-sulfonamide motif is a "privileged" structure in medicinal chemistry, known for its interaction with various biological targets. nih.gov The title compound is an ideal starting point for the synthesis of novel indole-3-sulfonamide libraries. These libraries can be screened against targets like carbonic anhydrases, kinases, and other enzymes, potentially leading to new therapeutic agents. nih.govnih.gov

Development of Novel Reagents: The sulfonyl chloride group is a versatile functional handle that can be converted into a wide range of other sulfur-based functionalities. This allows for the design of novel reagents where the 7-bromo-1H-indole moiety imparts specific steric or electronic properties. For instance, it could be used to create chiral ligands for asymmetric catalysis or novel activating agents for specific transformations.

Probes for Chemical Biology: By attaching fluorescent tags or affinity labels through the reactive sulfonyl chloride group, this compound can be converted into chemical probes to study biological systems, identify protein targets, or visualize cellular processes.

Versatile Precursor in Organic Synthesis: As a bifunctional molecule with two reactive sites (the sulfonyl chloride and the C-Br bond), it can participate in orthogonal chemical reactions. This makes it a valuable precursor for the synthesis of complex molecules where sequential, site-selective modifications are required.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-bromo-1H-indole-3-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonation and halogenation steps. A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is often employed for functionalizing indole derivatives, as seen in analogous brominated indole syntheses (e.g., 5-bromo-3-substituted indoles). Key steps include:

- Reagents : CuI as a catalyst, PEG-400/DMF solvent mixtures for solubility and reaction efficiency .

- Workup : Extraction with ethyl acetate, drying over anhydrous Na₂SO₄, and solvent removal under reduced pressure.

- Purification : Flash column chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate the product .

- Optimization : Adjusting reaction time (e.g., 12–24 hours), temperature (room temperature to 90°C), and stoichiometric ratios to improve yields.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on electronic environments (e.g., indole protons at δ 7.1–7.3 ppm, sulfonyl chloride groups at δ ~3.3 ppm for adjacent CH₂ groups) .

- Mass Spectrometry : Confirm molecular weight via FAB-HRMS or ESI-MS (e.g., [M+H]+ ion matching theoretical mass) .

- TLC : Monitor reaction progress using Rf values (e.g., 0.30 in 70:30 ethyl acetate/hexane) .

- Purity : HPLC (≥95% purity) and melting point analysis (e.g., 122–126°C for structurally similar compounds) .

Q. What are the best practices for handling and storing this compound safely in laboratory settings?

- Methodological Answer :

- PPE : Use gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Perform reactions in fume hoods to prevent inhalation of vapors .

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via approved waste protocols .